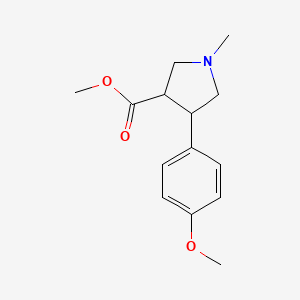

Methyl 4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate

Description

Methyl 4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate is a pyrrolidine-based compound characterized by a saturated five-membered nitrogen-containing ring. Key structural features include:

- Position 1: A methyl group substituent.

- Position 3: A methyl ester group.

- Position 4: A 4-methoxyphenyl aromatic substituent.

The methyl ester at position 3 may contribute to metabolic stability or serve as a synthetic intermediate for further derivatization.

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

methyl 4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C14H19NO3/c1-15-8-12(13(9-15)14(16)18-3)10-4-6-11(17-2)7-5-10/h4-7,12-13H,8-9H2,1-3H3 |

InChI Key |

YJRBAAJTLOQLSQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(C(C1)C(=O)OC)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate typically involves the reaction of 4-methoxybenzaldehyde with methylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrrolidine derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the use of a catalyst such as p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of 4-(4-hydroxyphenyl)-1-methylpyrrolidine-3-carboxylate.

Reduction: Formation of 4-(4-methoxyphenyl)-1-methylpyrrolidine-3-methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate has been studied for its potential therapeutic effects. Its structure suggests it could interact with biological targets, making it a candidate for drug development.

1.1. Antidepressant Activity

Research indicates that derivatives of pyrrolidine compounds can exhibit antidepressant-like effects. This compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

1.2. Anti-inflammatory Properties

Compounds similar to this compound have shown promise in reducing inflammation. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of more complex molecules.

2.1. Synthesis of Dihydrouracils

A study demonstrated the use of pyrrolidine derivatives, including this compound, to synthesize dihydrouracils spiro-fused to pyrrolidines. This process yielded high-purity products and showcased the compound's utility in generating biologically relevant structures .

2.2. Asymmetric Synthesis

The compound can also be utilized in asymmetric synthesis processes, where it acts as a chiral building block. This property is valuable for creating enantiomerically pure substances, which are essential in pharmaceutical applications .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Case Study 1: Synthesis of Dihydrouracils

In a study focused on synthesizing dihydrouracils spiro-fused to pyrrolidines, this compound was used as a precursor. The process demonstrated yields ranging from 49% to 80%, highlighting its effectiveness as a synthetic intermediate .

Case Study 2: Anti-inflammatory Effects

A series of experiments evaluated the anti-inflammatory properties of pyrrolidine derivatives, including this compound. Results indicated significant reductions in cytokine production in vitro, suggesting its potential therapeutic application in inflammatory conditions .

Mechanism of Action

The mechanism of action of Methyl 4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations :

- Electron Effects : The methoxy group in the target compound may enhance electron-donating capacity, similar to its role in photosensitizers like the BF2 chelate .

Substituent Variations: Impact of 4-Methoxyphenyl and Ester Groups

Table 2: Substituent-Driven Bioactivity

Key Observations :

Key Observations :

- Commercial Availability : Analogs like LMM5 are synthesized commercially, indicating feasible scalability for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.